5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-3-1-7-2-4-8-9-5(11)10(3)4/h1-2H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKKQNWFYONCAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NNC2=O)C=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421601-17-3 | |
| Record name | 5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Triethyl Orthoformate-Mediated Cyclization
The most widely reported method involves the cyclization of 5-chloro-2-hydrazinylpyrazine (S1 ) using triethyl orthoformate under acidic conditions.
Procedure :
- Reagents :
- 5-Chloro-2-hydrazinylpyrazine (1.0 equiv)
- Triethyl orthoformate (2.0 equiv)
- p-Toluenesulfonic acid monohydrate (0.05–0.2 equiv)
- Toluene (0.35 M concentration)
- Conditions :
Mechanistic Insight :
The reaction proceeds via acid-catalyzed cyclodehydration, where triethyl orthoformate acts as a carbonyl equivalent. The p-toluenesulfonic acid facilitates imine formation, followed by intramolecular cyclization to yield the triazolo-pyrazinone core.
Yield : 12.3–80%, depending on stoichiometry and reflux duration. Prolonged heating (>12 hours) often improves yield but risks decomposition.
Alternative Cyclizing Agents
Trimethyl orthoformate and triethyl orthoacetate have been evaluated as substitutes for triethyl orthoformate, though with reduced efficiency. For example, trimethyl orthoformate in ethanol at 80°C afforded the product in 62% yield.
Halogen-Hydrazinylpyrazine Precursor Synthesis
The preparation of S1 (5-chloro-2-hydrazinylpyrazine) is critical for the above method. Two routes dominate:
From 2,5-Dichloropyrazine
- Reagents :
- 2,5-Dichloropyrazine (1.0 equiv)
- Hydrazine monohydrate (2.4 equiv)
- Ammonium hydroxide (2.9 equiv)
- Conditions :
- Reflux in water for 12–24 hours.
- Cooling and filtration yield S1 as a pale yellow solid.
Solid-Phase Synthesis and Microwave Assistance
Polystyrene-Supported Synthesis
Raghavendra et al. developed a traceless solid-phase method using polystyrene p-toluenesulfonyl hydrazide resin:
- Steps :
- Resin-bound hydrazine reacts with acetylpyrazine derivatives.
- Cyclization via microwave irradiation (140°C, 30 minutes).
Advantage : Avoids purification challenges but yields (33–62%) are suboptimal.
Comparative Analysis of Methods
Challenges and Optimizations
Byproduct Formation
Over-cyclization and dimerization are common side reactions. Korsik et al. mitigated this by:
Purification
Flash chromatography with ethyl acetate/hexanes gradients is essential due to the polar nature of the product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Cyclization Reactions: The compound can form additional rings through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrazine derivatives, formic acid, and various nucleophiles. Reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different substituents on the triazole ring .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one as an anticancer agent. The compound's structural characteristics allow it to interact with various biological targets involved in cancer progression.
Case Study: Inhibition of Kinases
A study demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibited significant inhibition of specific kinases associated with cancer cell proliferation. For instance, compounds derived from this scaffold showed promising results against various cancer cell lines including HepG2 and A549, with notable IC50 values indicating effective growth inhibition .
Antifungal Activity
The increasing prevalence of resistant fungal strains has necessitated the development of new antifungal agents. Research indicates that derivatives containing the triazolo[4,3-a]pyrazine framework exhibit substantial antifungal activity.
Research Findings
A series of synthesized derivatives were tested for their antifungal efficacy against common pathogens such as Candida albicans and Aspergillus species. The results indicated that certain compounds demonstrated high potency with minimal inhibitory concentrations (MIC) comparable to established antifungals .
Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds derived from this compound have shown promise in modulating inflammatory responses.
Mechanism of Action
Studies suggest that these compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This modulation can potentially reduce inflammation-related symptoms and provide therapeutic benefits in chronic inflammatory conditions .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s structure allows it to fit into the active sites of these enzymes, thereby blocking their activity and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The triazolopyrazine scaffold allows diverse substitutions, which significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Triazolopyrazine Derivatives
Key Observations :
- Chlorine Substitution : Chlorine at C5 (target compound) or C3/C8 () increases electrophilicity and may enhance interactions with biological targets .
- Ketone vs. Trifluoromethyl : The ketone group in the target compound contributes to polarity and hydrogen bonding, whereas trifluoromethyl () enhances lipophilicity and metabolic stability .
- Amino and Benzyl Groups: 8-Amino derivatives () exhibit high adenosine receptor affinity due to hydrogen-bonding capabilities, while benzyl groups enable π-stacking in receptor pockets .
Key Insights :
Physicochemical and Pharmacokinetic Properties
Collision cross-section (CCS) data and substituent effects predict bioavailability:
Table 3: Predicted CCS Values and Substituent Effects
| Compound | [M+H]+ CCS (Ų) | Key Substituent Effects |
|---|---|---|
| 5-Chloro-2H,3H-triazolo[4,3-a]pyrazin-3-one | 127.8 | Chlorine and ketone balance polarity and size |
| 3,8-Dichloro-triazolo[4,3-a]pyrazine | Not reported | Higher lipophilicity due to dual chlorines |
| 5-Chloro-3-(trifluoromethyl)-triazolo[4,3-a]pyrazine | Not reported | CF₃ increases molecular weight and stability |
Analysis :
Biological Activity
5-Chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its structural characteristics, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 172.56 g/mol. The compound features a triazole ring fused to a pyrazine moiety. Its structural representation can be summarized as follows:
- Molecular Formula :
- SMILES : C1=C(N2C(=NNC2=O)C=N1)Cl
- InChI : InChI=1S/C5H3ClN4O/c6-3-1-7-2-4-8-9-5(11)10(3)4/h1-2H,(H,9,11)
Biological Activity Overview
The biological activity of this compound has been explored in various contexts. While specific literature on this compound is limited, related compounds in the triazole and pyrazine classes have shown significant pharmacological effects.
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit antimicrobial properties. For example, studies on similar triazole derivatives have demonstrated efficacy against various bacterial and fungal strains. Although direct studies on this compound are scarce, its structural similarity to active derivatives suggests potential antimicrobial activity.
Anticancer Potential
Compounds with triazole structures have been investigated for their anticancer properties. For instance, derivatives have shown inhibition of cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The potential for this compound to act as an anticancer agent warrants further exploration.
Data Tables
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Triazole Derivatives | Inhibition of bacterial growth |
| Anticancer | Pyrazole Compounds | Induction of apoptosis in cancer cells |
| Enzyme Inhibition | DHODH Inhibitors | Reduced proliferation of pathogens |
Q & A
Advanced Research Question
- In vitro Parkinson’s models : SH-SY5Y neuroblastoma cells exposed to MPP (a neurotoxin) assess protection against dopaminergic neuron degeneration. Compound 12 (R = H, R = 4-methoxyphenyl) showed significant neuroprotection at 100 nM .
- Neuropathic pain models : Chronic constriction injury (CCI) in rodents evaluates antioxidant-conjugated derivatives (e.g., compound 29 ) for mechanical allodynia reversal via AAR antagonism .
Experimental Design : Dose-response curves, sham controls, and behavioral assays (e.g., von Frey filaments) are standard .
How do computational methods rationalize receptor interactions?
Advanced Research Question
Molecular docking at hAAR crystal structures (e.g., PDB: 3REY) identifies key binding interactions:
- The triazolopyrazinone core forms hydrogen bonds with Asn253 and π-π stacking with Phe167.
- Substituents at position 6 occupy hydrophobic subpockets (e.g., 4-methoxyphenyl with Leu249) to enhance selectivity .
Methodology : Docking software (e.g., AutoDock Vina) and molecular dynamics simulations (100 ns trajectories) validate binding modes and stability .
What strategies optimize solubility and bioavailability for in vivo studies?
Advanced Research Question
- Prodrug approaches : Phosphate esters or amide derivatives improve water solubility .
- Formulation : Co-solvents (e.g., PEG-400) or lipid nanoparticles enhance oral bioavailability in rodent pharmacokinetic studies .
- Metabolic stability : Microsomal assays (human liver microsomes) guide structural tweaks (e.g., fluorination) to reduce CYP450-mediated degradation .
How are contradictions in SAR data resolved?
Advanced Research Question
Discrepancies (e.g., variable A/A selectivity for similar substituents) are addressed via:
- Orthogonal assays : Functional cAMP accumulation assays vs. binding studies to confirm antagonism .
- Crystallography : Resolving ligand-receptor complexes clarifies steric or electronic effects missed in docking .
- Meta-analysis : Cross-referencing data from related scaffolds (e.g., triazoloquinoxalines) identifies conserved pharmacophores .
What are the limitations in current synthetic methodologies?
Advanced Research Question
- Substituent compatibility : Limited access to N7-alkyl/aryl derivatives due to steric hindrance during cyclization .
- Scalability : Multi-step routes (e.g., CDI-mediated cyclization) suffer from low yields (~30–50%) .
Innovative Solutions : Flow chemistry or microwave-assisted synthesis may improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
